5-Undecanone, 7-hydroxy- is a chemical compound classified as a ketone with a hydroxyl group. Its IUPAC name is 7-hydroxyundecan-5-one, and it has the molecular formula and a molecular weight of 186.29 g/mol. This compound is notable for its potential applications in various scientific fields, including organic chemistry, biology, and industry.
5-Undecanone, 7-hydroxy- can be sourced from both natural and synthetic processes. It is classified under the category of aliphatic ketones with hydroxyl functionalities. The compound is identified by its CAS number 77486-15-8 and can be found in databases such as PubChem and BenchChem, which provide details on its properties and synthesis methods .
The synthesis of 5-Undecanone, 7-hydroxy- can be achieved through several methods:
The synthesis typically requires precise control of temperature, pressure, and reactant concentrations to ensure high yields. The use of catalysts may also enhance reaction efficiency.
The molecular structure of 5-Undecanone, 7-hydroxy- features a long hydrocarbon chain with a ketone group at the fifth carbon and a hydroxyl group at the seventh carbon. The structural representation can be expressed using various notations:
InChI=1S/C11H22O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h10,12H,3-9H2,1-2H3
CCCCC(CC(=O)CCCC)O
The compound's data includes:
5-Undecanone, 7-hydroxy- participates in several chemical reactions:
The specific conditions under which these reactions occur (e.g., temperature, solvent choice) significantly influence the products formed.
The mechanism of action for 5-Undecanone, 7-hydroxy- involves its interaction with biological molecules. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This property suggests potential applications in drug development and enzyme inhibition studies.
Key chemical properties include:
The compound exhibits solubility in organic solvents but limited solubility in water due to its hydrophobic hydrocarbon chain.
5-Undecanone, 7-hydroxy- has several scientific uses:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5